

Application Note: ^1H NMR Spectrum Analysis of 1,7-Dioxaspiro[5.5]undecane

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Compound of Interest

Compound Name: Spiro[5.5]undecane

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Introduction

1,7-dioxaspiro[5.5]undecane is a spiroketal, a structural motif found in a variety of natural products, including insect pheromones and marine toxins. Its rigid conformational nature and the influence of anomeric effects make it an important target for stereoselective synthesis and conformational analysis. Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy is a powerful analytical technique for the structural elucidation and conformational assessment of such molecules. This application note provides a detailed analysis of the ^1H NMR spectrum of 1,7-dioxaspiro[5.5]undecane, including assigned chemical shifts and coupling constants, a standardized experimental protocol for spectral acquisition, and graphical representations of the molecular structure and experimental workflow.

^1H NMR Spectral Data of 1,7-Dioxaspiro[5.5]undecane

The ^1H NMR spectrum of 1,7-dioxaspiro[5.5]undecane was recorded in deuterated chloroform (CDCl_3) at 500 MHz. The spectral data, including chemical shifts (δ) in parts per million (ppm), multiplicity, integration, and coupling constants (J) in Hertz (Hz), are summarized in the table below.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
3.72–3.65	Multiplet (m)	2H	-	H-2ax, H-8ax
3.63–3.56	Multiplet (m)	2H	-	H-2eq, H-8eq
1.87–1.76	Multiplet (m)	2H	-	H-4ax, H-10ax
1.64–1.47	Multiplet (m)	8H	-	H-3, H-4eq, H-5, H-9, H-10eq, H-11
1.43	Triplet of doublets (td)	2H	13.3, 4.2	H-3ax, H-9ax

Note: The assignments are based on the expected chemical shifts for protons in a spiroketal system and may require further 2D NMR experiments for unambiguous confirmation.

Experimental Protocol

This section outlines a general protocol for acquiring the ^1H NMR spectrum of 1,7-dioxaspiro[5.5]undecane.

1. Sample Preparation

- Materials:
 - 1,7-dioxaspiro[5.5]undecane (approx. 5-10 mg)
 - Deuterated chloroform (CDCl_3 , 99.8% D) containing 0.03% v/v tetramethylsilane (TMS)
 - NMR tube (5 mm diameter)
 - Pipettes
 - Vortex mixer
- Procedure:

- Weigh approximately 5-10 mg of 1,7-dioxaspiro[5.5]undecane and place it in a clean, dry vial.
- Add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial.
- Gently vortex the mixture until the sample is completely dissolved.
- Transfer the solution into a 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition

- Instrument: 500 MHz NMR Spectrometer
- Probe: 5 mm broadband probe
- Software: Standard spectrometer software (e.g., TopSpin, VnmrJ)
- Parameters:

Parameter	Value
Nucleus	¹ H
Solvent	CDCl ₃
Temperature	298 K
Pulse Program	zg30
Number of Scans	16
Relaxation Delay	1.0 s
Acquisition Time	3.28 s
Spectral Width	12 ppm

| Receiver Gain | Adjusted to avoid clipping |

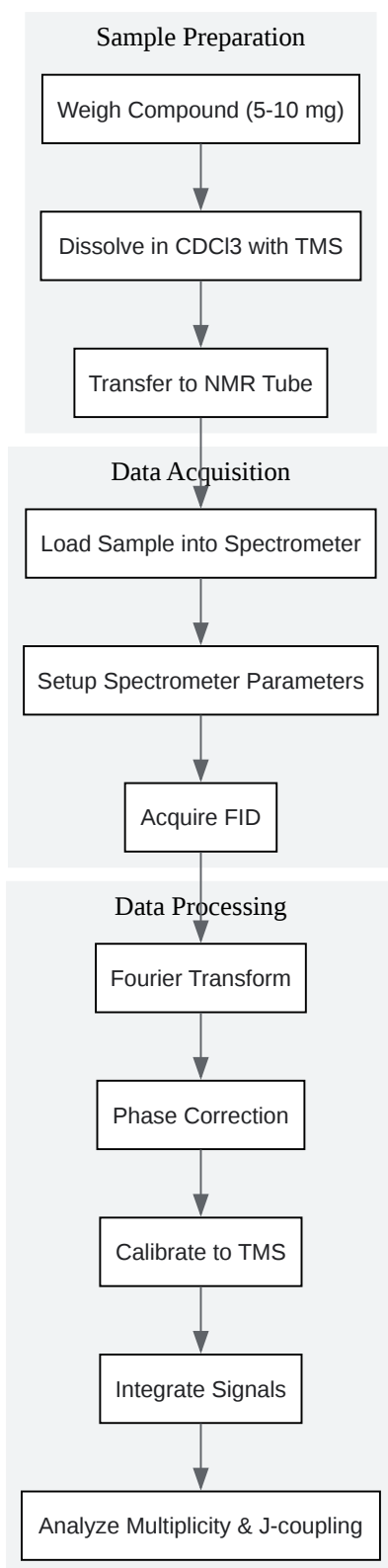
3. Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum manually or automatically to obtain a pure absorption lineshape.
- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
- Integrate the signals to determine the relative number of protons.
- Analyze the multiplicities and measure the coupling constants of the signals.

Visualizations

The following diagrams illustrate the molecular structure with proton environments and the experimental workflow for ^1H NMR analysis.

Caption: Structure of 1,7-dioxaspiro[5.5]undecane with proton environments.



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Caption: Experimental workflow for ^1H NMR analysis.

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